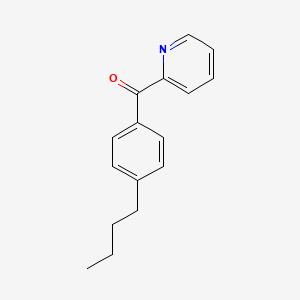

2-(4-Butylbenzoyl)pyridine

Descripción general

Descripción

2-(4-Butylbenzoyl)pyridine is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic organic compounds. This compound is characterized by a pyridine ring substituted with a 4-butylbenzoyl group. It is used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Butylbenzoyl)pyridine typically involves the condensation of 4-butylbenzoyl chloride with pyridine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency of the production process .

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Butylbenzoyl)pyridine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

Reduction: Reduction of the carbonyl group can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic substitution reactions can occur at the pyridine ring, particularly at the 3- and 5-positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst.

Major Products Formed

Oxidation: Pyridine N-oxides.

Reduction: Corresponding alcohols.

Substitution: Halogenated or nitrated pyridine derivatives.

Aplicaciones Científicas De Investigación

Anti-inflammatory Effects

Research indicates that pyridine derivatives, including 2-(4-Butylbenzoyl)pyridine, exhibit significant anti-inflammatory properties. Studies have shown that these compounds can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The compound's structure allows for effective interaction with these enzymes, leading to reduced inflammation in biological systems.

Antimicrobial Activity

Similar compounds have demonstrated efficacy against various pathogens, including Mycobacterium tuberculosis. The presence of the butylbenzoyl moiety enhances the compound's ability to penetrate biological membranes, making it a candidate for further investigation in antimicrobial therapies .

Anticancer Properties

The compound also shows promise in anticancer research. Preliminary studies suggest that it may affect cell proliferation pathways by interacting with specific receptors or enzymes involved in cancer progression. For instance, docking studies have indicated favorable binding interactions with targets relevant to breast cancer therapy .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of related pyridine derivatives against Staphylococcus aureus and Escherichia coli. Modifications in the side chains significantly affected potency, suggesting that similar structural modifications could enhance the efficacy of this compound against these pathogens .

Case Study 2: Anticancer Investigations

Research on pyridine derivatives demonstrated their cytotoxic effects on various cancer cell lines. In particular, studies focusing on breast cancer cells revealed that certain derivatives could inhibit cell growth effectively, warranting further exploration into the mechanisms by which this compound might exert similar effects .

Mecanismo De Acción

The mechanism of action of 2-(4-Butylbenzoyl)pyridine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding. It can also interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparación Con Compuestos Similares

Similar Compounds

Pyridine: A basic heterocyclic aromatic compound with a structure similar to benzene but with one nitrogen atom replacing a carbon atom.

4-Butylbenzoyl chloride: A precursor in the synthesis of 2-(4-Butylbenzoyl)pyridine.

Pyridine N-oxides: Oxidized derivatives of pyridine with similar chemical properties.

Uniqueness

This compound is unique due to the presence of both a pyridine ring and a 4-butylbenzoyl group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound in various research fields .

Actividad Biológica

2-(4-Butylbenzoyl)pyridine is an organic compound in the pyridine class, characterized by a pyridine ring substituted with a 4-butylbenzoyl group. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its notable biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound (CAS Number: 61780-16-3) can be synthesized through the condensation of 4-butylbenzoyl chloride with pyridine in the presence of a base such as triethylamine. The reaction is typically conducted under anhydrous conditions to prevent hydrolysis, yielding a compound with a molecular formula of C16H17NO.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to active or allosteric sites, thereby preventing substrate binding. Additionally, it may modulate receptor activity, influencing various cellular signaling pathways.

Antimicrobial Activity

Research indicates that derivatives of pyridine, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that similar pyridine derivatives possess bactericidal activity against Mycobacterium tuberculosis, with effective concentrations below 1 μg/ml .

| Compound | Target Pathogen | Effective Concentration |

|---|---|---|

| This compound | Mycobacterium tuberculosis | < 1 μg/ml |

Antiparasitic Activity

In addition to its antibacterial properties, there is evidence suggesting that this compound may exhibit antiparasitic activities. Similar compounds have been evaluated for their efficacy against protozoan parasites such as Plasmodium falciparum and Trypanosoma cruzi. These studies indicate potential for development as therapeutic agents against malaria and Chagas disease .

Case Studies

- Study on Antitubercular Activity : A study evaluated several pyridine derivatives for their effectiveness against M. tuberculosis. Among these, compounds similar to this compound showed promising results in inhibiting bacterial growth and reducing biofilm formation .

- Antiparasitic Evaluation : Research involving the synthesis and biological evaluation of N-benzoyl derivatives indicated that some pyridine compounds demonstrated significant activity against T. cruzi and other protozoa at low concentrations while maintaining low cytotoxicity towards mammalian cells .

Safety and Toxicity

Safety assessments are crucial for evaluating the potential therapeutic use of this compound. Preliminary toxicity studies suggest that this compound exhibits low cytotoxicity towards human cell lines at therapeutic concentrations, making it a candidate for further investigation in drug development .

Propiedades

IUPAC Name |

(4-butylphenyl)-pyridin-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO/c1-2-3-6-13-8-10-14(11-9-13)16(18)15-7-4-5-12-17-15/h4-5,7-12H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHKIMWOSICAYIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C(=O)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60642006 | |

| Record name | (4-Butylphenyl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61780-16-3 | |

| Record name | (4-Butylphenyl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.